2'-Ethylbiphenyl-3-carboxylic acid
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Overview
Description
2’-Ethylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O2. It belongs to the class of biphenyl carboxylic acids and is characterized by a biphenyl structure with an ethyl group at the 2’ position and a carboxylic acid group at the 3 position. This compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethylbiphenyl-3-carboxylic acid typically involves the Friedel-Crafts acylation of biphenyl derivatives. One common method includes the reaction of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ethylbiphenyl is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to yield 2’-Ethylbiphenyl-3-carboxylic acid .
Industrial Production Methods: Industrial production of 2’-Ethylbiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’-Ethylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
2’-Ethylbiphenyl-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The specific mechanism of action of 2’-Ethylbiphenyl-3-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Biphenyl-3-carboxylic acid: Lacks the ethyl group at the 2’ position.
2’-Methylbiphenyl-3-carboxylic acid: Contains a methyl group instead of an ethyl group at the 2’ position.
2’-Ethylbiphenyl-4-carboxylic acid: The carboxylic acid group is at the 4 position instead of the 3 position.
Uniqueness: 2’-Ethylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the ethyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to its similar compounds .
Properties
IUPAC Name |
3-(2-ethylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(10-12)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOMBQKACCJAHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681771 |
Source
|
Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-42-0 |
Source
|
Record name | 2'-Ethyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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